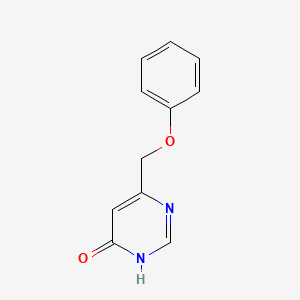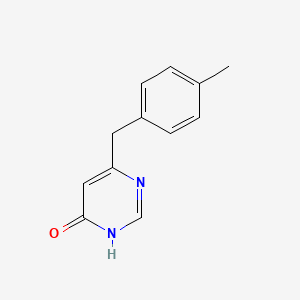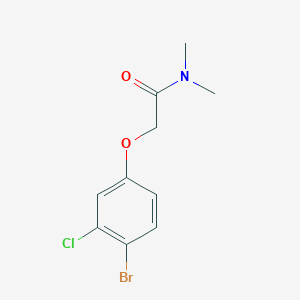
2-(4-Bromo-3-chlorophenoxy)-N,N-dimethyl-acetamide
Vue d'ensemble
Description
2-(4-Bromo-3-chlorophenoxy)-N,N-dimethyl-acetamide is a useful research compound. Its molecular formula is C10H11BrClNO2 and its molecular weight is 292.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Pesticides
Studies have characterized new derivatives of phenoxyacetamide, which include structures related to "2-(4-Bromo-3-chlorophenoxy)-N,N-dimethyl-acetamide". These derivatives have been investigated for their potential use as pesticides. X-ray powder diffraction was used to characterize these compounds, indicating their potential application in developing new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009); (Olszewska, Tarasiuk, & Pikus, 2011).
Molecular Docking and Cytotoxicity Studies
Research into N-substituted derivatives revealed their potential antibacterial properties and moderate enzyme inhibition capabilities, suggesting applications in medicinal chemistry for drug development. These compounds underwent molecular docking and cytotoxicity studies to evaluate their effectiveness against bacterial strains and their interaction with proteins such as α-chymotrypsin (Siddiqui et al., 2014).
Biological Screening for Neurological Applications
Further synthesis and characterization of derivatives aimed at exploring their biological activities, particularly for neurological applications, have been conducted. These studies include the evaluation of anticonvulsant and antidepressant activities, providing a foundation for the development of new therapeutic agents (Xie, Tang, Pan, & Guan, 2013).
Learning and Memory Ability
The effects of specific derivatives on learning and memory abilities in animal models have been examined, suggesting potential cognitive benefits. Such studies investigate the mechanisms of action, including the inhibition of acetylcholinesterase in the brain, which could have implications for treating neurodegenerative diseases (Yu Wen-guo, 2011).
Propriétés
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIMQCGLZYRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









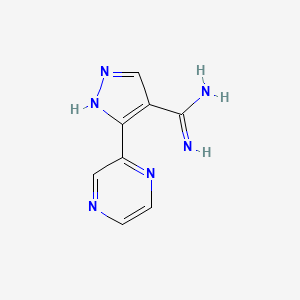

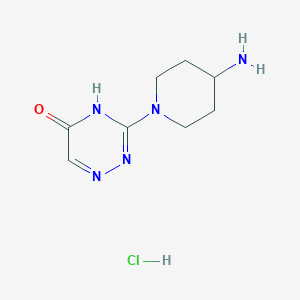
![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)

